molecular formula C9H8N2O B184266 N-(4-Cyanophenyl)acetamide CAS No. 35704-19-9

N-(4-Cyanophenyl)acetamide

Cat. No. B184266
CAS RN: 35704-19-9
M. Wt: 160.17 g/mol
InChI Key: UFKRTEWFEYWIHD-UHFFFAOYSA-N
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Patent
US05162318

Procedure details

To 4-aminobenzonitrile (7.26 g) was added acetic anhydride (20 ml) and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was diluted with water and the separated crystals were collected by suction, washed with water and dried under reduced pressure to give 9.40 g of 4-acetamidobenzonitrile.
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>O>[C:10]([NH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
7.26 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the separated crystals were collected by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.